

# A Comparative Guide to the Efficacy of Infliximab Originator and its Biosimilars

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: *Inflexin*

Cat. No.: *B1251215*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy, safety, and immunogenicity of the originator infliximab (Remicade®) and its biosimilars. The information presented is collated from a range of pivotal clinical trials and systematic reviews, with a focus on quantitative data and detailed experimental methodologies to support researchers and drug development professionals in their understanding and evaluation of these biologic therapies.

## Executive Summary

Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF- $\alpha$ ), is a cornerstone in the treatment of several autoimmune diseases. The advent of infliximab biosimilars has introduced cost-effective alternatives to the originator product. Extensive clinical data from randomized controlled trials and real-world evidence have demonstrated that approved infliximab biosimilars exhibit a highly similar efficacy, safety, and immunogenicity profile to the originator infliximab across a range of indications, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis. This guide delves into the key comparative data and the experimental protocols that underpin these conclusions.

## Mechanism of Action: Targeting the TNF- $\alpha$ Signaling Pathway

Infliximab and its biosimilars exert their therapeutic effect by neutralizing the biological activity of TNF- $\alpha$ , a key pro-inflammatory cytokine. By binding to both soluble and transmembrane forms of TNF- $\alpha$ , infliximab prevents its interaction with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis.[1][2]



[Click to download full resolution via product page](#)

**Caption:** TNF- $\alpha$  signaling pathway and inhibition by Infliximab.

## Comparative Efficacy Data

The following tables summarize key efficacy data from pivotal clinical trials comparing originator infliximab with its biosimilars in rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

**Table 1: Efficacy in Rheumatoid Arthritis (RA)**

| Study            | Treatment Arms       | Primary Endpoint      | ACR20 Response        | ACR50 Response        | ACR70 Response        | Citation(s) |
|------------------|----------------------|-----------------------|-----------------------|-----------------------|-----------------------|-------------|
| PLANETRA         | CT-P13 + MTX         | ACR20 at Week 30      | 60.9%                 | 35.1%                 | Not Reported          | [3][4][5]   |
| Infliximab + MTX | 58.6%                | 34.2%                 | Not Reported          | [3][4][5]             |                       |             |
| Meta-analysis    | Biosimilar + MTX     | ACR20                 | OR 3.31 vs MTX alone  | Similar to Originator | Similar to Originator | [6]         |
| Infliximab + MTX | OR 3.15 vs MTX alone | Similar to Originator | Similar to Originator | [6]                   |                       |             |

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. MTX: Methotrexate. OR: Odds Ratio.

**Table 2: Efficacy in Inflammatory Bowel Disease (IBD)**

| Study / Analysis      | Disease                  | Treatment Arms                            | Key Endpoint(s)                           | Result                         | Citation(s) |
|-----------------------|--------------------------|-------------------------------------------|-------------------------------------------|--------------------------------|-------------|
| NOR-SWITCH            | CD, UC, SpA, RA, PsA, Ps | Switch to CT-P13 vs. continued Infliximab | Disease worsening at 52 weeks             | 30% vs. 26% (Not inferior)     | [7][8]      |
| Real-world cohort     | Crohn's Disease (CD)     | Biosimilar Infliximab                     | Clinical Response/Remission at Wk 14 & 52 | 84.2%/58% & 68.4%/52.6%        | [9][10]     |
| Originator Infliximab | 79.4%/46% & 57.1%/43%    | [9][10]                                   |                                           |                                |             |
| Real-world cohort     | Ulcerative Colitis (UC)  | Biosimilar Infliximab                     | Clinical Response/Remission at Wk 14 & 52 | 81.2%/56.2% & 68.7%/62.5%      | [9][10]     |
| Originator Infliximab | 72%/64.1% & 66.7%/56.4%  | [9][10]                                   |                                           |                                |             |
| Systematic Review     | IBD                      | Switch to CT-P13 from Infliximab          | Sustained clinical response               | High rates of durable response | [11]        |

CD: Crohn's Disease. UC: Ulcerative Colitis. SpA: Spondyloarthritis. RA: Rheumatoid Arthritis. PsA: Psoriatic Arthritis. Ps: Psoriasis.

### Table 3: Efficacy in Psoriasis (Ps)

| Study / Analysis           | Treatment Arms              | Key Endpoint(s)    | Result                                     | Citation(s) |
|----------------------------|-----------------------------|--------------------|--------------------------------------------|-------------|
| Real-world data            | Biosimilar Infliximab       | PASI 75 at Week 46 | 84.62%                                     | [12]        |
| PASI 90 at Week 46         | 54.95%                      | [12]               |                                            |             |
| EXPRESS trial (Originator) | Infliximab                  | PASI 75 at Week 50 | 61%                                        | [12]        |
| PASI 90 at Week 50         | 45%                         | [12]               |                                            |             |
| Review Article             | Switch to Remsima® (CT-P13) | Clinical Response  | No significant change in clinical response | [13][14]    |

PASI 75/90: Psoriasis Area and Severity Index 75%/90% improvement from baseline.

## Comparative Safety and Immunogenicity

Across numerous studies, the safety and immunogenicity profiles of infliximab biosimilars have been found to be comparable to the originator product.

### Table 4: Safety and Immunogenicity Overview

| Study             | Treatment Arms                            | Adverse Events (AEs)               | Serious AEs       | Anti-Drug Antibodies (ADAs)    | Citation(s) |
|-------------------|-------------------------------------------|------------------------------------|-------------------|--------------------------------|-------------|
| NOR-SWITCH        | Switch to CT-P13 vs. continued Infliximab | 68% vs. 70%                        | 9% vs. 10%        | 13% vs. 11%                    | [7]         |
| PLANETRA          | CT-P13 vs. Infliximab                     | Similar incidence and type         | Similar incidence | 48.4% vs. 48.2% at Week 30     | [15][16]    |
| PLANETAS          | CT-P13 vs. Infliximab                     | 64.8% vs. 63.9%                    | Not specified     | 27.4% vs. 22.5% at Week 30     | [17][18]    |
| Systematic Review | Infliximab vs. Biosimilars                | Similar risk of AEs and infections | Not specified     | Similar immunogenicity profile | [11]        |

## Experimental Protocols

Detailed methodologies from key comparative trials are outlined below to provide context for the presented data.

### The NOR-SWITCH Study

- Study Design: A 52-week, randomized, double-blind, non-inferiority trial.[7][8] An open-label extension study followed patients for an additional 26 weeks.[19][20]
- Patient Population: Adult patients with Crohn's disease, ulcerative colitis, spondyloarthritis, rheumatoid arthritis, psoriatic arthritis, or chronic plaque psoriasis who were on stable treatment with originator infliximab for at least 6 months.[7][21]
- Intervention: Patients were randomized 1:1 to either continue treatment with originator infliximab or switch to the biosimilar CT-P13, with the dosing regimen remaining unchanged. [7]

- Primary Endpoint: Disease worsening during the 52-week follow-up, defined by disease-specific composite measures and a consensus between the investigator and patient leading to a major change in treatment. The non-inferiority margin was set at 15%.[\[7\]](#)[\[8\]](#)
- Key Assessments:
  - Crohn's Disease: Harvey-Bradshaw Index (HBI).[\[19\]](#) The HBI assesses general well-being, abdominal pain, number of liquid stools, presence of an abdominal mass, and complications. A score of <5 indicates remission.[\[1\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
  - Ulcerative Colitis: Partial Mayo Score (PMS).[\[19\]](#) The PMS includes stool frequency, rectal bleeding, and a physician's global assessment. A total score of 0-1 suggests remission.[\[9\]](#)[\[13\]](#)[\[14\]](#)
  - Rheumatoid Arthritis: Disease Activity Score 28 (DAS28).[\[19\]](#)
  - Psoriasis: Psoriasis Area and Severity Index (PASI).[\[19\]](#) The PASI evaluates erythema, induration, and scaling across four body regions. A PASI 75 indicates a 75% reduction from the baseline score.[\[10\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
- Immunogenicity Assessment: Anti-drug antibodies were measured at baseline and throughout the study.

## The PLANETRA Study

- Study Design: A Phase III, randomized, double-blind, parallel-group study.[\[4\]](#)[\[5\]](#)[\[15\]](#)
- Patient Population: Patients with active rheumatoid arthritis despite treatment with methotrexate (MTX).[\[4\]](#)[\[29\]](#)
- Intervention: Patients were randomized to receive either 3 mg/kg of CT-P13 or originator infliximab, in combination with MTX and folic acid, via intravenous infusion at weeks 0, 2, and 6, and then every 8 weeks up to week 54.[\[15\]](#)[\[16\]](#)
- Primary Endpoint: The American College of Rheumatology 20% (ACR20) response at week 30. Therapeutic equivalence was concluded if the 95% confidence interval for the treatment difference was within  $\pm 15\%$ .[\[4\]](#)[\[16\]](#)

- Key Assessments:
  - ACR Response Criteria: An ACR20 response is defined as at least a 20% improvement in tender and swollen joint counts, as well as a 20% improvement in at least three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ), and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).[3][30][31][32][33]
- Immunogenicity Assessment: Anti-drug antibodies were measured using an electrochemiluminescent immunoassay.[15]

## The PLANETAS Study

- Study Design: A Phase I, randomized, double-blind, parallel-group study, with a subsequent open-label extension.[17][34]
- Patient Population: Patients with active ankylosing spondylitis.[17]
- Intervention: Patients were randomized to receive 5 mg/kg of either CT-P13 or originator infliximab.[17] In the extension study, all patients received open-label CT-P13.[34][35]
- Primary Endpoints: Area under the concentration-time curve (AUC) and maximum steady-state serum concentration (Cmax,ss) between weeks 22 and 30 to establish pharmacokinetic equivalence.[17]
- Key Efficacy Assessments: Assessment in Ankylosing Spondylitis (ASAS) 20% and 40% improvement criteria (ASAS20 and ASAS40).[17]
- Immunogenicity Assessment: Anti-drug antibodies were measured using an electrochemiluminescent method.[34]

## Anti-Drug Antibody (ADA) Assays

The detection of ADAs is a critical component in evaluating the immunogenicity of biologic drugs. Various immunoassay methods are employed in clinical studies:

- Enzyme-Linked Immunosorbent Assay (ELISA): A commonly used method for detecting ADAs.[6][36]
- Radioimmunoassay (RIA): Another frequently utilized technique for ADA detection.[6][36]
- Drug-Tolerant Assays: Newer methods, such as the Precipitation and Acid Dissociation (PandA) method, are designed to detect ADAs even in the presence of circulating drug, which can interfere with conventional assays.[12]
- Neutralizing Antibody (NAb) Bioassays: These assays, like the iLite™ infliximab NAb bioassay, specifically measure antibodies that inhibit the biological activity of the drug.[12]

The incidence of ADAs can vary depending on the assay used and the patient population.[6][36]

## Conclusion

The comprehensive body of evidence from rigorous clinical trials and real-world studies indicates that infliximab biosimilars are comparable to the originator product in terms of efficacy, safety, and immunogenicity. For researchers and drug development professionals, this extensive dataset provides a solid foundation for understanding the therapeutic equivalence of these agents. The detailed experimental protocols of pivotal studies such as NOR-SWITCH, PLANETRA, and PLANETAS offer valuable insights into the design and execution of biosimilar comparability studies. The continued monitoring of long-term outcomes in real-world settings will further solidify the role of infliximab biosimilars in the management of autoimmune diseases.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crohn's Disease Activity Index - Wikipedia [en.wikipedia.org]
- 2. ovid.com [ovid.com]

- 3. [healthcentral.com](http://healthcentral.com) [healthcentral.com]
- 4. A randomised, double-blind, parallel-group study to demonstrate equivalence in efficacy and safety of CT-P13 compared with innovator infliximab when coadministered with methotrexate in patients with active rheumatoid arthritis: the PLANETRA study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [scribd.com](http://scribd.com) [scribd.com]
- 6. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 7. Switching from originator infliximab to biosimilar CT-P13 compared with maintained treatment with originator infliximab (NOR-SWITCH): a 52-week, randomised, double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosimilar Infliximab (CT-P13) Is Not Inferior to Originator Infliximab: Results from a 52-Week Randomized Switch Trial in Norway - ACR Meeting Abstracts [acrabstracts.org]
- 9. Full, Partial, and Modified Permutations of the Mayo Score: Characterizing Clinical and Patient-Reported Outcomes in Ulcerative Colitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [ti.ubc.ca](http://ti.ubc.ca) [ti.ubc.ca]
- 12. Drug Tolerant Anti-drug Antibody Assay for Infliximab Treatment in Clinical Practice Identifies Positive Cases Earlier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [igibdscores.it](http://igibdscores.it) [igibdscores.it]
- 14. [globalrph.com](http://globalrph.com) [globalrph.com]
- 15. [ard.bmj.com](http://ard.bmj.com) [ard.bmj.com]
- 16. A phase III randomized study to evaluate the efficacy and safety of CT-P13 compared with reference infliximab in patients with active rheumatoid arthritis: 54-week results from the PLANETRA study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A randomised, double-blind, multicentre, parallel-group, prospective study comparing the pharmacokinetics, safety, and efficacy of CT-P13 and innovator infliximab in patients with ankylosing spondylitis: the PLANETAS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [ard.bmj.com](http://ard.bmj.com) [ard.bmj.com]
- 19. [generikusegyesulet.hu](http://generikusegyesulet.hu) [generikusegyesulet.hu]
- 20. Long-term efficacy and safety of biosimilar infliximab (CT-P13) after switching from originator infliximab: open-label extension of the NOR-SWITCH trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]

- 22. [badgut.org](http://badgut.org) [badgut.org]
- 23. [gastrotraining.com](http://gastrotraining.com) [gastrotraining.com]
- 24. [badgut.org](http://badgut.org) [badgut.org]
- 25. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 26. Psoriasis Area Severity Index (PASI) Calculator [[pasi.corti.li](http://pasi.corti.li)]
- 27. [dermnetnz.org](http://dermnetnz.org) [dermnetnz.org]
- 28. Free Online PASI Score Calculator [[pasitraining.com](http://pasitraining.com)]
- 29. [researchgate.net](http://researchgate.net) [researchgate.net]
- 30. [quanticate.com](http://quanticate.com) [quanticate.com]
- 31. Website [[eprovide.mapi-trust.org](http://eprovide.mapi-trust.org)]
- 32. Validity of Outcome Measures - Clinical Review Report: Baricitinib (Olumiant) - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 33. The ACR20 and defining a threshold for response in rheumatic diseases: too much of a good thing - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 34. Efficacy and safety of switching from reference infliximab to CT-P13 compared with maintenance of CT-P13 in ankylosing spondylitis: 102-week data from the PLANETAS extension study - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 35. [researchgate.net](http://researchgate.net) [researchgate.net]
- 36. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of Infliximab Originator and its Biosimilars]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251215#comparing-the-efficacy-of-infliximab-originator-and-its-biosimilars>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)